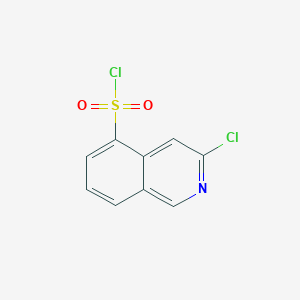

3-Chloroisoquinoline-5-sulfonyl chloride

Description

Contextualization within the Field of Isoquinoline (B145761) Chemistry and Sulfonyl Chloride Reagents

The isoquinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. amerigoscientific.comnumberanalytics.com Isoquinoline and its derivatives are found in numerous natural products, particularly alkaloids with significant pharmacological activities. numberanalytics.comfiveable.me The chemistry of isoquinolines is rich and varied, allowing for a wide range of chemical transformations. acs.orgresearchgate.net The introduction of substituents onto the isoquinoline ring system can dramatically alter its physical and biological properties. magtech.com.cn

Sulfonyl chlorides are a class of highly reactive organic compounds characterized by the -SO₂Cl functional group. fiveable.me Their high electrophilicity makes them valuable reagents for introducing sulfonyl groups into molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals. magtech.com.cnfiveable.mequora.com The reaction of sulfonyl chlorides with nucleophiles such as amines and alcohols leads to the formation of stable sulfonamides and sulfonate esters, respectively. fiveable.mewikipedia.org

3-Chloroisoquinoline-5-sulfonyl chloride combines the structural features of both isoquinolines and sulfonyl chlorides. The presence of the sulfonyl chloride group at the 5-position and a chlorine atom at the 3-position of the isoquinoline ring makes it a bifunctional reagent with distinct reactive sites. This dual reactivity allows for sequential or selective reactions, providing a pathway to a diverse array of substituted isoquinoline derivatives.

Historical Development and Strategic Utility of Sulfonyl Chlorides in Complex Molecule Construction

The use of sulfonyl chlorides in organic synthesis has a long history, with early methods focusing on the chlorination of sulfonic acids or their salts. orgsyn.orgorgsyn.org Over the years, more sophisticated and milder methods for their synthesis have been developed, including the direct chlorosulfonation of aromatic compounds and Sandmeyer-type reactions from arylamines. orgsyn.orgacs.orgnih.gov These advancements have made a wide variety of sulfonyl chlorides readily accessible, expanding their utility in synthesis.

The strategic importance of sulfonyl chlorides lies in their ability to form robust sulfonamide linkages. sigmaaldrich.comrsc.org This functional group is a key component in a multitude of marketed drugs due to its favorable electronic properties and ability to participate in hydrogen bonding, which is crucial for binding to biological targets. rsc.org The stability of the sulfonamide bond under various physiological conditions also contributes to its prevalence in drug design.

Furthermore, the sulfonyl group can act as a versatile handle for further functionalization. Recent advances have even demonstrated the ability to convert the relatively inert sulfonamide group back into a reactive sulfonyl chloride, allowing for late-stage modification of complex molecules. nih.govresearchgate.net This highlights the ongoing evolution of sulfonyl chloride chemistry and its continued importance in the construction of intricate molecular structures.

Rationale and Scope of Research Objectives Pertaining to this compound

The specific substitution pattern of this compound presents unique opportunities for synthetic chemists. The chlorine atom at the 3-position can influence the reactivity of the isoquinoline ring and can itself be a site for nucleophilic substitution or cross-coupling reactions. The sulfonyl chloride at the 5-position provides a reliable handle for introducing a sulfonamide moiety, a common pharmacophore.

Research into this compound is driven by the potential to synthesize novel isoquinoline derivatives with interesting biological activities. The combination of the isoquinoline core, known for its presence in bioactive natural products, with the synthetically versatile sulfonyl chloride group makes it an attractive starting material for drug discovery programs. researchgate.net For instance, the reaction of this compound with various amines can lead to a library of novel sulfonamides for biological screening.

The primary research objectives concerning this compound include the development of efficient and scalable synthetic routes, a thorough investigation of its reactivity profile, and the exploration of its applications as a building block in the synthesis of target molecules with potential therapeutic or material science applications. Understanding the interplay between the two reactive sites on the molecule is key to unlocking its full synthetic potential.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1145868-94-5 sigmaaldrich.com |

| Molecular Formula | C₉H₅Cl₂NO₂S uni.lu |

| Molecular Weight | 262.11 g/mol |

| InChI Key | WAPHERBGYAQREJ-UHFFFAOYSA-N |

| SMILES | O=S(C1=CC=CC2=C1C=C(Cl)N=C2)(Cl)=O bldpharm.com |

Properties

IUPAC Name |

3-chloroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-4-7-6(5-12-9)2-1-3-8(7)15(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPHERBGYAQREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145868-94-5 | |

| Record name | 3-chloroisoquinoline-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroisoquinoline 5 Sulfonyl Chloride

Precursor Synthesis and Halogenation Strategies for the Isoquinoline (B145761) Scaffold

The initial phase in the synthesis of 3-chloroisoquinoline-5-sulfonyl chloride involves the construction and appropriate functionalization of the isoquinoline ring system. This foundational step is crucial as it dictates the eventual placement of the chloro and sulfonyl chloride substituents.

Synthesis of 3-Chloroisoquinoline (B97870) Derivatives as Key Intermediates

Another approach involves the direct chlorination of isoquinoline itself or its derivatives. However, controlling the regioselectivity of this reaction to favor the 3-position can be challenging and may lead to a mixture of products. rsc.org The choice of chlorinating agent and reaction conditions is critical in directing the outcome of this transformation.

The Bischler–Napieralski reaction represents a classical method for isoquinoline synthesis, where a β-phenylethylamine is acylated and then cyclized using a dehydrating agent like phosphoryl chloride or phosphorus pentoxide. wikipedia.org Variations such as the Pictet–Spengler and Pictet–Gams reactions also provide routes to isoquinoline derivatives. wikipedia.org These methods can be adapted to produce precursors that are later chlorinated at the 3-position.

Table 1: Selected Methods for the Synthesis of Isoquinoline Derivatives

| Reaction Name | Description | Key Reagents |

|---|---|---|

| Bischler–Napieralski | Acylation and cyclodehydration of a β-phenylethylamine. wikipedia.org | Phosphoryl chloride, Phosphorus pentoxide wikipedia.org |

| Pictet–Spengler | Condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. wikipedia.org | Aldehyde/Ketone, Acid catalyst |

Regioselective Chlorination and its Impact on Isoquinoline-Sulfonyl Chloride Formation

Achieving regioselective chlorination is paramount for the efficient synthesis of this compound. The position of the chlorine atom at the 3-position influences the electronic properties of the isoquinoline ring, which can in turn affect the subsequent sulfonylation step.

The direct chlorination of the isoquinoline ring often leads to a mixture of isomers, making purification difficult. Therefore, indirect methods are frequently preferred. For instance, starting with a pre-functionalized isoquinoline, such as an aminoisoquinoline, allows for a more controlled introduction of the chlorine atom via a Sandmeyer-type reaction following diazotization. ambeed.comgoogle.com

The presence of other substituents on the isoquinoline ring can also direct the regioselectivity of chlorination. Activating or deactivating groups can influence the position of electrophilic attack. In the context of synthesizing this compound, it is often more strategic to introduce the sulfonyl chloride group first, as the sulfonation of a pre-chlorinated isoquinoline can be complex. However, if a 3-chloroisoquinoline derivative is the starting material, the conditions for the subsequent sulfonylation must be carefully optimized to achieve the desired 5-sulfonyl chloride product.

Sulfonylation Reactions for the Introduction of the Sulfonyl Chloride Moiety

The introduction of the sulfonyl chloride group at the 5-position of the isoquinoline ring is a critical transformation. This can be accomplished through either direct sulfonylation or a multi-step convergent approach.

Direct Sulfonylation Procedures on Isoquinoline Derivatives

Direct sulfonylation involves the treatment of an isoquinoline derivative with a sulfonating agent. A common and potent reagent for this purpose is chlorosulfonic acid. google.com This reaction is typically performed at controlled, often low, temperatures to minimize the formation of side products. The highly reactive nature of chlorosulfonic acid necessitates careful handling and precise control over reaction conditions.

Another approach involves a two-step process where the isoquinoline is first sulfonated using fuming sulfuric acid to produce an isoquinolinesulfonic acid. This intermediate is then treated with a halogenating agent, such as phosphorus pentachloride or thionyl chloride, to yield the desired sulfonyl chloride. google.com

Table 2: Direct Sulfonylation Reagents

| Reagent | Description |

|---|---|

| Chlorosulfonic Acid | A strong sulfonating and chlorinating agent. google.com |

Multi-step Convergent Synthetic Routes to this compound

Convergent synthetic strategies involve the preparation of key fragments that are later combined to form the final product. In the context of this compound, this often entails the synthesis of a 5-aminoisoquinoline (B16527) derivative which is then transformed into the target molecule.

A well-established and reliable method for introducing a sulfonyl chloride group onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. google.comgoogle.com This pathway is particularly useful for the synthesis of isoquinoline-5-sulfonyl chlorides.

The process begins with the diazotization of 5-aminoisoquinoline using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt. google.comgoogle.com This unstable intermediate is then immediately reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. google.comgoogle.com This reaction, often carried out in a solvent like acetic acid, results in the formation of the desired isoquinoline-5-sulfonyl chloride. google.comgoogle.com

To obtain the final product, this compound, this sequence can be applied to a 3-chloro-5-aminoisoquinoline precursor. Alternatively, the chlorination step can be performed after the formation of the isoquinoline-5-sulfonyl chloride, although this may present regioselectivity challenges.

A patent describes a process for producing 4-fluoroisoquinoline-5-sulfonyl halide where 5-amino-4-fluoroisoquinoline is diazotized and then subjected to a Sandmeyer reaction with sulfur dioxide and cupric chloride dihydrate to yield the sulfonyl chloride. google.com A similar strategy can be envisioned for the synthesis of this compound starting from 5-amino-3-chloroisoquinoline.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloroisoquinoline |

| 3-Aminoisoquinoline |

| Isoquinoline-5-sulfonyl chloride |

| 5-Aminoisoquinoline |

| 4-Fluoroisoquinoline-5-sulfonyl halide |

| 5-Amino-4-fluoroisoquinoline |

| Isoquinolinesulfonic acid |

Conversion of Isoquinolinesulfonic Acids to Sulfonyl Chlorides

The transformation of isoquinolinesulfonic acids into their corresponding sulfonyl chlorides is a pivotal step in the synthesis of compounds like this compound. This conversion is typically achieved through chlorination, a reaction that replaces the hydroxyl group of the sulfonic acid with a chloride atom. Common halogenating agents are employed for this purpose, including thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). google.com

One established procedure involves reacting the appropriate sulfonic acid precursor, such as isoquinoline-5-sulfonic acid, with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF). chemicalbook.com The mixture is typically heated under reflux to drive the reaction to completion. chemicalbook.com For instance, isoquinoline-5-sulfonyl chloride hydrochloride can be synthesized from 5-isoquinolinesulfonic acid by refluxing with thionyl chloride and a catalytic amount of DMF for several hours. chemicalbook.com Following the reaction, the excess thionyl chloride is removed, often by rotary evaporation, to yield the crude sulfonyl chloride product. chemicalbook.com

Similarly, broader methods for forming aromatic sulfonyl chlorides include reacting the sulfonic acid with reagents like phosphorus pentachloride or phosphorus oxychloride. google.com The choice of reagent and reaction conditions can be tailored based on the specific substrate and desired purity of the final product.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and improving process efficiency. This involves the systematic variation of several key reaction parameters, including temperature, solvent, and the stoichiometry of reagents.

Control of reaction temperature is paramount, particularly in highly exothermic processes like chlorosulfonation or the subsequent chlorination steps. nih.gov Reactions are often initiated at low temperatures (e.g., 0–5°C) to manage the initial exotherm and minimize the formation of byproducts, before being gradually warmed to complete the conversion.

The choice of solvent can significantly impact reaction outcomes by affecting solubility and intermediate stability. Solvents like dichloromethane (B109758) are often used for their inertness and ability to dissolve the reactants. In some cases, the use of a co-solvent during product precipitation can lower the freezing point of the mixture and reduce the amount of solvent required for isolation, thereby improving the isolated yield. mdpi.com

Stoichiometric control, particularly the ratio of the substrate to the chlorinating or sulfonating agent, is another critical factor. An excess of the reagent, such as chlorosulfonic acid or thionyl chloride, can ensure complete conversion of the starting material. mdpi.com However, an excessive amount may lead to over-reaction or the formation of impurities, necessitating careful optimization. mdpi.com Continuous flow chemistry offers a method for precise control over stoichiometry and residence time, which can be particularly advantageous for managing unstable intermediates and improving safety and yield. nih.govrsc.org

The table below illustrates how different parameters can be adjusted to optimize the synthesis of sulfonyl chlorides, based on findings from related syntheses.

Table 1: Optimization of Reaction Conditions for Sulfonyl Chloride Synthesis

| Parameter | Variation | Observation | Potential Outcome for this compound Synthesis |

|---|---|---|---|

| Chlorinating Agent | N-Chlorosuccinimide (NCS) vs. other chlorides (e.g., CuCl₂) | NCS was found to be optimal, providing a 99% yield in a model reaction for sulfonyl chloride synthesis from sulfonyl hydrazide. researchgate.net | Using a highly efficient chlorinating agent could maximize conversion of the isoquinoline precursor. |

| Solvent | Acetonitrile (B52724) (CH₃CN) vs. other organic solvents | The use of alternative solvents to acetonitrile was shown to hinder product formation to varying degrees. researchgate.net | Selection of an optimal solvent is critical for maximizing yield and minimizing side reactions. |

| Reagent Stoichiometry | Increasing equivalents of chlorosulfonic acid | In a batch process, increasing the equivalents of ClSO₃H improved the isolated yield of an aryl sulfonyl chloride from 67.3% to 87.7%. mdpi.com | Carefully increasing the molar ratio of the chlorinating/sulfonating agent could drive the reaction to completion. |

| Temperature Control | Initiating at 0-5°C, then heating | For exothermic sulfonation reactions, initial cooling mitigates thermal degradation, while subsequent heating ensures the reaction completes. | Precise temperature control is essential to prevent decomposition and byproduct formation. |

| Process Type | Batch vs. Continuous Flow | Continuous flow processing allows for better control of exothermic reactions, improves safety, and can increase throughput significantly. nih.govrsc.org | A continuous flow setup could enhance safety and yield in the industrial-scale production. |

Implementation of Green Chemistry Principles in the Synthetic Pathways

The integration of green chemistry principles into the synthesis of this compound is essential for developing more sustainable and environmentally benign manufacturing processes. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

One key principle is Waste Prevention . Traditional methods often generate significant waste through the use of excess reagents and solvents. sci-hub.se The development of one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly reduce solvent use and waste generation. nih.gov For example, a one-pot process for synthesizing related compounds like 4-fluoroisoquinoline-5-sulfonyl halide has been noted for its efficiency. google.com

The use of Safer Solvents and Auxiliaries is another core tenet. Many traditional syntheses employ hazardous organic solvents. sci-hub.se Research into alternative reaction media, such as water, is a key goal of green chemistry. Ultrasound-assisted synthesis of sulfonylquinolines in water has been demonstrated as a viable green alternative, eliminating the need for volatile organic solvents and potentially hazardous bases. sci-hub.se

Energy Efficiency can be enhanced by using methods that allow reactions to proceed under milder conditions. Microwave-assisted and ultrasound-assisted syntheses can often accelerate reaction rates at lower bulk temperatures compared to conventional heating, thus saving energy and minimizing side reactions. nih.govsci-hub.se

The principle of Inherently Safer Chemistry for Accident Prevention is addressed by moving away from highly reactive and hazardous reagents. For example, the use of a stable, solid sulfur dioxide surrogate like DABSO (a DABCO-sulfur dioxide complex) can replace the use of hazardous, gaseous SO₂ in the synthesis of sulfonyl chlorides, thereby improving operational safety. organic-chemistry.org Furthermore, developing continuous flow processes for highly exothermic reactions, such as those often involved in sulfonyl chloride synthesis, allows for better temperature control in small reactor volumes, circumventing the risk of thermal runaway associated with large-scale batch reactors. rsc.org

Table 2: Application of Green Chemistry Principles to Sulfonyl Chloride Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

|---|---|---|---|

| #5: Safer Solvents | Use of hazardous organic solvents (e.g., DCE, CHCl₃). sci-hub.se | Performing the reaction in water. sci-hub.se | Reduces environmental impact and improves worker safety. |

| #6: Design for Energy Efficiency | Conventional heating requiring long reaction times. | Ultrasound-assisted synthesis. sci-hub.se | Accelerates reaction rates, reduces energy consumption, and can minimize side reactions. |

| #8: Reduce Derivatives | Multi-step processes with isolation of intermediates. | One-pot synthesis procedures. google.comnih.gov | Increases overall process efficiency and reduces solvent waste. |

| #12: Inherently Safer Chemistry | Use of toxic and difficult-to-handle gaseous reagents like SO₂. organic-chemistry.org | Using a stable, solid SO₂ surrogate (e.g., DABSO). organic-chemistry.org | Improves safety by avoiding the handling of a toxic gas. |

Reactivity Profiles and Mechanistic Investigations of 3 Chloroisoquinoline 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

Nucleophilic substitution at the sulfonyl sulfur atom is the most characteristic reaction of 3-Chloroisoquinoline-5-sulfonyl chloride. This transformation is central to the synthesis of a diverse range of derivatives. The reaction proceeds through a mechanism that can be described as a concerted Sₙ2-type displacement or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a new bond and the expulsion of the chloride ion. cbijournal.comnih.gov

Formation of Sulfonamides with Various Amine Nucleophiles

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant applications in medicinal chemistry. cbijournal.comucl.ac.ukekb.eg This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.com

This compound readily reacts with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. Primary amines (R-NH₂) form secondary sulfonamides (R-NH-SO₂-R'), while secondary amines (R₂NH) produce tertiary sulfonamides (R₂N-SO₂-R'). libretexts.org The reaction is generally efficient and proceeds under mild conditions. researchgate.net

A closely related analogue, 1-chloro-isoquinoline-5-sulfonyl chloride, has been shown to react with primary amines like (2-amino-ethyl)-carbamic acid tert-butyl ester in the presence of triethylamine in dichloromethane (B109758) at 0°C to ambient temperature. google.com Similarly, substituted quinoline-5-sulfonyl chlorides react with various amines containing acetylene moieties in anhydrous acetonitrile (B52724). nih.gov These examples strongly suggest that this compound will undergo analogous reactions with a broad range of amine nucleophiles. The general nucleophilicity of the amine plays a key role, with primary amines typically being highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com

| Amine Nucleophile | Base/Solvent | Product | Notes |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | Pyridine / CH₂Cl₂ | N-Phenyl-3-chloroisoquinoline-5-sulfonamide | A standard method for sulfonamide formation. cbijournal.com |

| Secondary Amine (e.g., Piperidine) | Triethylamine / THF | 5-(Piperidin-1-ylsulfonyl)-3-chloroisoquinoline | Typical conditions for reaction with secondary amines. |

| (2-Amino-ethyl)-carbamic acid tert-butyl ester | Triethylamine / CH₂Cl₂ | tert-Butyl (2-((3-chloroisoquinolin-5-yl)sulfonamido)ethyl)carbamate | Based on reaction with 1-chloro-isoquinoline-5-sulfonyl chloride. google.com |

| N-methylprop-2-yn-1-amine | Acetonitrile | 3-Chloro-N-methyl-N-(prop-2-yn-1-yl)isoquinoline-5-sulfonamide | Based on analogous reactions with quinoline-5-sulfonyl chlorides. nih.gov |

Cyclic sulfonamides, or sultams, can be synthesized from sulfonyl chlorides through intramolecular or intermolecular pathways. An intermolecular approach involves the reaction of the sulfonyl chloride with a molecule containing two amine groups (a diamine) or an amine and another nucleophilic group.

A more common strategy involves a multi-step synthesis where a precursor containing both a sulfonyl chloride and a suitably positioned amine is cyclized, or where a sulfonamide with a reactive group elsewhere in the molecule undergoes intramolecular cyclization. For instance, a synthetic strategy for tetrahydroquinazoline derivatives involves the formation of a sulfonamide from a sulfonyl chloride and an aminobenzylamine, followed by condensation with an aldehyde and subsequent intramolecular cyclization. ibimapublishing.com This demonstrates how the sulfonamide moiety derived from a sulfonyl chloride can be a key component in the construction of complex heterocyclic systems.

Reactions with Alcohols and Phenols: Formation of Sulfonate Esters

Alcohols and phenols react with sulfonyl chlorides in the presence of a base (commonly pyridine) to form sulfonate esters. youtube.com This reaction is a standard method for converting the hydroxyl group (-OH) of an alcohol into a good leaving group (sulfonate, e.g., -OTs, -OMs) for subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. youtube.com The base serves to deprotonate the resulting oxonium ion intermediate.

It is expected that this compound will react with various alcohols (primary, secondary) and phenols under these standard conditions to yield the corresponding 3-chloroisoquinoline-5-sulfonate esters. Due to the steric bulk of the sulfonyl chloride, reactions may be more efficient with less sterically hindered alcohols. youtube.com

| Alcohol/Phenol (B47542) Nucleophile | Base/Solvent | Product | Notes |

|---|---|---|---|

| Methanol | Pyridine / CH₂Cl₂ | Methyl 3-chloroisoquinoline-5-sulfonate | Reaction with a simple primary alcohol. |

| Isopropanol | Pyridine / CH₂Cl₂ | Isopropyl 3-chloroisoquinoline-5-sulfonate | Reaction with a secondary alcohol. |

| Phenol | Pyridine / CH₂Cl₂ | Phenyl 3-chloroisoquinoline-5-sulfonate | General reaction for the formation of aryl sulfonates. |

| (1S,2R)-2-Methylcyclopentanol | Pyridine / CH₂Cl₂ | (1S,2R)-2-Methylcyclopentyl 3-chloroisoquinoline-5-sulfonate | The reaction proceeds with retention of stereochemistry at the alcohol's carbon center. youtube.com |

Reactions with Thiols: Formation of Thiosulfonate Esters

The reaction between a sulfonyl chloride and a thiol (R-SH) or its conjugate base, a thiolate (R-S⁻), yields a thiosulfonate ester (R'-SO₂-S-R). researchgate.net This reaction is a direct method for forming the S-S bond characteristic of these compounds. Thiosulfonate esters can be synthesized by the nucleophilic attack of thiolates on sulfonyl chlorides. researchgate.net Various methodologies exist for this conversion, including iron-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions, which proceeds via sulfonyl radical intermediates. organic-chemistry.org Another direct approach involves the oxidative conversion of thiols to their corresponding sulfonyl chlorides, which can then react further. organic-chemistry.orgresearchgate.net Given this established reactivity, this compound is expected to react with aliphatic and aromatic thiols to produce the corresponding S-alkyl or S-aryl 3-chloroisoquinoline-5-thiosulfonates.

| Thiol Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Ethanethiol | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | S-Ethyl 3-chloroisoquinoline-5-thiosulfonate | Represents reaction with a simple aliphatic thiol. |

| Thiophenol | Base (e.g., Pyridine), Solvent (e.g., Toluene) | S-Phenyl 3-chloroisoquinoline-5-thiosulfonate | Represents reaction with an aromatic thiol. |

| Sodium methanethiosulfonate | Aprotic solvent (e.g., Acetone) | S-(3-Chloroisoquinolin-5-yl) methanethiosulfonate | Based on analogous reactions with heterocyclic sulfonyl chlorides. researchgate.net |

Reactivity with Other Heteroatom Nucleophiles

The high electrophilicity of the sulfonyl chloride group allows it to react with a variety of other heteroatom nucleophiles beyond those containing oxygen, nitrogen, and sulfur.

Reaction with Azide (B81097): Sulfonyl chlorides react with sodium azide (NaN₃) to form sulfonyl azides (R-SO₂N₃). researchgate.net These compounds are versatile intermediates in organic synthesis. For example, pyridine-3-sulfonyl chloride hydrochloride reacts with sodium azide to yield the corresponding azide. researchgate.net Sulfamoyl azides can also be prepared from sulfamoyl chlorides and sodium azide. nih.gov Therefore, this compound is expected to react with sodium azide to produce 3-chloroisoquinoline-5-sulfonyl azide.

Reaction with Cyanide: Sulfonyl cyanides (R-SO₂CN) can be prepared from the reaction of a sulfonyl chloride with a cyanide source. A common method involves the reduction of the sulfonyl chloride to a sodium sulfinate, which is then reacted in situ with cyanogen chloride to yield the sulfonyl cyanide. orgsyn.org Sulfonyl cyanides are reactive compounds that can undergo various cycloadditions and free-radical additions. orgsyn.org

Reaction with Hydrazine: Hydrazine (H₂N-NH₂) reacts with sulfonyl chlorides to form sulfonylhydrazides (R-SO₂NHNH₂). Quinoline-8-sulfonyl chloride, for example, is converted into its corresponding hydrazide upon treatment with hydrazine. researchgate.net These sulfonylhydrazides can be further derivatized, for instance, by condensation with aldehydes or ketones to form sulfonylhydrazones. researchgate.net

Reactivity Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. While the presence of the electron-withdrawing sulfonyl chloride and chloro groups diminishes this nucleophilicity compared to unsubstituted isoquinoline, the nitrogen atom retains sufficient reactivity to participate in several key transformations.

Common reactions involving the isoquinoline nitrogen include N-alkylation and N-oxidation. N-alkylation can be achieved using alkyl halides, leading to the formation of quaternary isoquinolinium salts. These salts can exhibit altered reactivity and solubility profiles. N-oxidation, typically carried out with peroxy acids, yields the corresponding N-oxide. This transformation can influence the electronic properties of the isoquinoline ring, potentially activating or deactivating certain positions towards further substitution. For instance, in related quinoline (B57606) systems, N-oxidation can facilitate subsequent functionalization at the C2 position nih.gov.

Transformations at the Chloro-Substituent on the Isoquinoline Ring

The chlorine atom at the C3 position of the isoquinoline ring is a key handle for introducing molecular diversity through various substitution reactions. The reactivity of this position is influenced by the electronic nature of the isoquinoline core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C3 position of this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the isoquinoline core and a variety of aryl or vinyl boronic acids or their esters. The general mechanism involves the oxidative addition of the chloro-isoquinoline to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst wikipedia.orgorganic-chemistry.org. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields fishersci.co.uk.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 3-chloroisoquinoline (B97870) with terminal alkynes, leading to the formation of 3-alkynylisoquinolines. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.orglibretexts.org. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step involving a copper acetylide intermediate wikipedia.orglibretexts.org.

Buchwald-Hartwig Amination: This reaction provides a direct route to 3-aminoisoquinoline derivatives by coupling 3-chloroisoquinoline with a wide range of primary and secondary amines. The catalytic cycle involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.com. The choice of a suitable phosphine ligand is often critical for the success of this transformation, especially with less reactive aryl chlorides jk-sci.com.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | 3-Arylisoquinoline |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Amine Base | 3-Alkynylisoquinoline |

| Buchwald-Hartwig | R1R2NH | Pd2(dba)3, Phosphine Ligand, Base (e.g., NaOtBu) | 3-Amino-isoquinoline |

The electron-deficient nature of the pyridine ring in isoquinoline, further accentuated by the chloro and sulfonyl chloride substituents, makes the C3 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity and yields the substituted product pressbooks.pubyoutube.commasterorganicchemistry.com.

A variety of nucleophiles can be employed in SNAr reactions with 3-chloroisoquinoline derivatives, including amines, alkoxides, and thiolates, leading to the corresponding 3-substituted products. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions acsgcipr.orgresearchgate.net.

Radical Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group at the C5 position is also a versatile functional group that can participate in radical reactions. Aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals under various conditions, including photoredox catalysis rsc.orgnih.govacs.org. These sulfonyl radicals can then engage in a range of transformations.

One important reaction is radical desulfonylation, where the sulfonyl group is removed and replaced with another atom or group nih.govacs.org. This can be a useful strategy for late-stage functionalization or for removing the sulfonyl group after it has served its purpose in directing or activating other reactions. Photoredox catalysis, in particular, has emerged as a mild and efficient method for generating radicals from sulfonyl chlorides and effecting their subsequent reactions rsc.org.

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound raises important questions of chemo- and regioselectivity. The ability to selectively functionalize one site over the others is crucial for the controlled synthesis of complex molecules.

The relative reactivity of the C3-Cl bond and the C5-SO2Cl group can often be controlled by the choice of reagents and reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are generally specific for the C-Cl bond, leaving the sulfonyl chloride group intact. Conversely, reactions that proceed via radical mechanisms are more likely to involve the sulfonyl chloride moiety.

The isoquinoline nitrogen's reactivity can also be modulated. For example, in strongly acidic media, the nitrogen will be protonated, rendering it unreactive as a nucleophile. This allows for selective reactions at the other sites. Careful consideration of the electronic and steric properties of the different reactive centers, as well as the nature of the reagents, is essential for achieving the desired chemo- and regioselectivity.

Proposed Reaction Mechanisms and Transition State Analysis

The mechanisms of the reactions discussed above have been extensively studied for related systems.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate pressbooks.pubmasterorganicchemistry.com. Theoretical studies and kinetic experiments on related systems have provided detailed insights into the structure and stability of the transition states and intermediates involved. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex nih.gov.

Radical Reactions: The mechanisms of radical reactions involving sulfonyl chlorides often begin with the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical. In photoredox catalysis, this is typically initiated by a single-electron transfer from an excited-state photocatalyst to the sulfonyl chloride rsc.org. The resulting sulfonyl radical can then undergo various reactions, including addition to multiple bonds or hydrogen atom abstraction.

While specific mechanistic studies and transition state analyses for this compound are not extensively reported, the well-understood mechanisms for these fundamental reaction classes provide a strong basis for predicting and controlling its reactivity.

Derivatization Strategies and Novel Compound Libraries Based on 3 Chloroisoquinoline 5 Sulfonyl Chloride

Design Principles for Derivatization Guided by Synthetic Accessibility

The derivatization of 3-chloroisoquinoline-5-sulfonyl chloride is primarily guided by the high reactivity of the sulfonyl chloride group towards nucleophiles. This functional group serves as an excellent electrophilic handle for the introduction of a wide array of substituents. The synthetic accessibility of derivatives is largely dependent on the availability of diverse nucleophiles and the reaction conditions employed.

Key design principles for derivatization include:

Exploitation of the Electrophilic Sulfonyl Chloride: The sulfonyl chloride moiety readily reacts with a vast range of nucleophiles, including amines, alcohols, phenols, and thiols, to form stable sulfonamides, sulfonate esters, and thiosulfonate esters, respectively. This reactivity is the cornerstone for building extensive compound libraries.

Modulation of the Isoquinoline (B145761) Core: The chlorine atom at the 3-position of the isoquinoline ring offers a secondary site for modification. While less reactive than the sulfonyl chloride, it can participate in nucleophilic substitution or cross-coupling reactions, allowing for further diversification of the scaffold. The electronic and steric properties of the isoquinoline ring can be influenced by this substitution, which in turn can affect the biological activity and physicochemical properties of the resulting derivatives.

Strategic Linker Incorporation: Introducing linkers with varied lengths and functionalities between the isoquinoline-5-sulfonyl core and another molecular fragment allows for the exploration of chemical space and the optimization of interactions with biological targets.

Stereochemical Considerations: For chiral nucleophiles, the derivatization process can lead to the formation of diastereomers, which can be separated and characterized to explore stereospecific interactions in biological systems.

The synthetic routes are generally designed to be high-yielding and amenable to parallel synthesis to facilitate the rapid generation of compound libraries.

Synthesis of Diverse Sulfonamide Derivatives and their Structural Exploration

The reaction of this compound with a wide variety of primary and secondary amines is the most common and straightforward derivatization strategy, yielding a diverse library of sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. nih.govfrontiersin.org

The general reaction scheme is as follows:

Figure 1: General synthesis of 3-chloroisoquinoline-5-sulfonamides.

The structural exploration of these sulfonamide derivatives has been a key focus of research, with various analytical techniques employed to confirm their structures, including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov X-ray crystallography has also been utilized to determine the three-dimensional arrangement of atoms in some derivatives, providing valuable insights into their conformation and potential binding modes to biological targets. rsc.org

Table 1: Examples of Synthesized 3-Chloroisoquinoline-5-sulfonamide Derivatives

| Amine Nucleophile | Resulting Sulfonamide Derivative | Reference |

| Aniline | N-phenyl-3-chloroisoquinoline-5-sulfonamide | nih.gov |

| Benzylamine | N-benzyl-3-chloroisoquinoline-5-sulfonamide | frontiersin.org |

| Morpholine | 3-chloro-5-(morpholinosulfonyl)isoquinoline | nih.gov |

| Piperidine | 3-chloro-5-(piperidine-1-sulfonyl)isoquinoline | researchgate.net |

| Propargylamine | N-prop-2-yn-1-yl-3-chloroisoquinoline-5-sulfonamide | nih.gov |

This table is illustrative and represents a subset of the many sulfonamide derivatives that can be synthesized.

The diversity of the sulfonamide library can be readily expanded by utilizing a wide range of commercially available or synthetically accessible amines, including aliphatic, aromatic, and heterocyclic amines. This approach has led to the discovery of isoquinoline sulfonamides with potential biological activities. nih.gov

Construction of Sulfonate Ester and Thiosulfonate Ester Libraries

Expanding the chemical space beyond sulfonamides, this compound can be reacted with alcohols and thiols to generate libraries of sulfonate esters and thiosulfonate esters, respectively.

Sulfonate Ester Libraries:

The synthesis of sulfonate esters is typically achieved by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. nih.gov This reaction provides access to a variety of derivatives with different steric and electronic properties, depending on the nature of the alcohol used.

Table 2: Representative Synthesis of Sulfonate Esters

| Alcohol/Phenol | Resulting Sulfonate Ester | Reference |

| Phenol | Phenyl 3-chloroisoquinoline-5-sulfonate | nih.gov |

| Methanol | Methyl 3-chloroisoquinoline-5-sulfonate | nih.gov |

| 3,5-Dimethylphenol | 3,5-Dimethylphenyl 3-chloroisoquinoline-5-sulfonate | rsc.org |

This table provides examples of potential sulfonate ester derivatives based on general synthetic methods.

Thiosulfonate Ester Libraries:

Thiosulfonate esters can be prepared by the reaction of this compound with thiols. youtube.com These compounds are of interest due to their unique chemical reactivity and potential biological activities. The synthesis can be performed under various conditions, sometimes accelerated by ultrasound irradiation. nih.gov

A general method for the synthesis of thiosulfonate esters involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. youtube.com Another approach involves the reaction with sodium salts of thiosulfonic acids. nih.gov

Generation of Modified Isoquinoline Scaffolds via Strategic Functionalization

Further diversification of the this compound scaffold can be achieved by modifying the isoquinoline ring itself. The chlorine atom at the 3-position provides a handle for various chemical transformations.

Strategic functionalization approaches include:

Nucleophilic Aromatic Substitution (SNA_r): The chloro group at C-3 can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, under appropriate reaction conditions. This allows for the introduction of a wide range of substituents at this position.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C-3 position. This enables the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of the resulting library.

Functionalization at Other Positions: While C-3 is the most activated position for substitution on the pyridine ring of the isoquinoline, functionalization at other positions of the benzene (B151609) ring can also be explored through multi-step synthetic sequences, although this is generally more challenging.

These modifications of the isoquinoline core, coupled with derivatization at the sulfonyl chloride group, allow for the generation of highly complex and diverse compound libraries.

Development of Complex Heterocyclic Systems Incorporating the Isoquinoline-sulfonyl Moiety

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for specific interactions with biological targets.

Strategies for the development of such systems include:

Intramolecular Cyclization Reactions: Derivatives of 3-chloroisoquinoline-5-sulfonamide, where the substituent on the sulfonamide nitrogen contains a reactive group, can undergo intramolecular cyclization to form fused heterocyclic rings. For instance, a sulfonamide with a pendant nucleophile could cyclize onto the C-4 position of the isoquinoline ring.

[3+2] Cycloaddition Reactions: The derivatization of the sulfonamide with a group capable of participating in cycloaddition reactions, such as an azide (B81097) or a nitrile oxide, can lead to the formation of triazole or oxadiazole rings, respectively. nih.govnih.gov For example, an acetylene-containing sulfonamide derivative can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. nih.gov

Condensation Reactions: The isoquinoline-sulfonyl moiety can be incorporated into larger heterocyclic systems through condensation reactions with appropriate bifunctional reagents. For example, a sulfonamide derivative with a primary amino group could be condensed with a dicarbonyl compound to form a new heterocyclic ring.

Table 3: Examples of Fused Heterocyclic Systems

| Heterocyclic Ring Fused | Synthetic Strategy | Reference |

| Triazole | [3+2] Cycloaddition of an azide with an alkyne-derivatized sulfonamide | nih.govnih.gov |

| Oxadiazole | Cyclization of an N-acylhydrazide derivative of the sulfonamide | mdpi.com |

| Thiadiazole | Reaction of a thioamide derivative with a hydrazonoyl halide | researchgate.net |

| Isoxazole | [3+2] Cycloaddition of a nitrile oxide with an alkyne | researchgate.net |

This table illustrates potential strategies for the synthesis of complex heterocyclic systems based on general methodologies.

The synthesis of these complex systems significantly expands the chemical space accessible from this compound and provides opportunities for the discovery of novel bioactive molecules. rsc.org

Combinatorial Chemistry Approaches for High-Throughput Derivatization

The reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and high-throughput synthesis approaches. These techniques allow for the rapid generation of large, focused libraries of related compounds for biological screening.

Key aspects of applying combinatorial chemistry to this scaffold include:

Solid-Phase Synthesis: The this compound can be anchored to a solid support, either through the isoquinoline ring or a functional group introduced at the C-3 position. Subsequent reactions with a diverse set of building blocks (e.g., amines, alcohols) can be performed in a parallel fashion. The final products are then cleaved from the resin for purification and screening.

Solution-Phase Parallel Synthesis: This approach involves carrying out reactions in multi-well plates, allowing for the simultaneous synthesis of a large number of derivatives. Purification can be achieved using high-throughput techniques such as solid-phase extraction (SPE) or preparative HPLC. nih.gov

"Split-and-Pool" Synthesis: This powerful combinatorial technique can be used to generate vast libraries of compounds. The solid support with the anchored scaffold is split into multiple portions, each reacting with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process allows for the exponential growth of the library size.

While specific examples of large-scale combinatorial libraries based on this compound are not extensively reported in the public domain, the principles of combinatorial chemistry are highly applicable to this versatile scaffold. researchgate.netrsc.org The development of such libraries holds significant promise for accelerating the discovery of new chemical entities with desired properties.

Applications of 3 Chloroisoquinoline 5 Sulfonyl Chloride and Its Derivatives in Advanced Chemical Synthesis

As Key Intermediates in the Total Synthesis of Complex Natural Products and Bioactive Molecules

3-Chloroisoquinoline-5-sulfonyl chloride and its derivatives are pivotal intermediates in the synthesis of a range of bioactive molecules, most notably in the development of Rho-kinase (ROCK) inhibitors. These inhibitors have garnered significant attention for their therapeutic potential in treating conditions such as glaucoma, hypertension, and cancer. The isoquinoline-5-sulfonamide (B1244767) moiety is a core structural feature of several approved drugs and clinical candidates.

A prominent example is the synthesis of Fasudil , the first-in-class ROCK inhibitor. The total synthesis of Fasudil involves the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine (B121016). chemicalbook.comtandfonline.com This key step highlights the role of the sulfonyl chloride as an electrophilic partner for the introduction of the sulfonamide linkage, which is crucial for the biological activity of the final molecule. An improved, cost-effective synthesis of Fasudil hydrochloride has been developed, starting from ethylenediamine (B42938) and 5-isoquinoline sulfonyl chloride, avoiding the more expensive homopiperazine intermediate. acs.org

Similarly, the synthesis of Netarsudil (Rhopressa®) , another ophthalmic solution for glaucoma, relies on an isoquinoline (B145761) core. fda.govmyalcon.commyalcon.com While the commercially approved synthesis starts from 6-aminoisoquinoline (B57696), the structural similarity and the established reactivity of isoquinoline sulfonyl chlorides make them highly relevant precursors in the exploration of new analogs and synthetic routes. thieme-connect.comresearchgate.net The asymmetric synthesis of Netarsudil has been a significant achievement, underscoring the importance of stereocontrol in modern drug development. thieme-connect.comresearchgate.netthieme-connect.com Prodrugs of Fasudil have also been synthesized to enhance its therapeutic profile, for instance, by introducing a hypoxia-activated 4-nitrobenzyl group to the isoquinoline core, aiming to reduce systemic side effects. nih.govnih.gov

Furthermore, the isoquinoline-5-sulfonyl chloride framework has been utilized to create novel N-sulphonylhydrazone derivatives designed as ROCK inhibitors, demonstrating the ongoing exploration of this scaffold in medicinal chemistry. nih.govtandfonline.comresearchgate.netnih.gov

Role as Precursors for Ligands in Catalysis

The isoquinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis, owing to its rigid framework and the ability to introduce various coordinating groups. While direct applications of this compound in this context are emerging, the broader family of isoquinoline derivatives has seen significant use.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Isoquinoline-based ligands have been successfully employed in a variety of asymmetric transformations. For instance, general methods for the asymmetric synthesis of isoquinoline alkaloids often rely on enantioselective hydrogenation reactions catalyzed by ruthenium(II) complexes bearing chiral ligands like BINAP. acs.orgnih.gov The synthesis of chiral nonracemic isoquinoline alkaloids has been a subject of intense research, with various strategies focusing on the stereoselective construction of the isoquinoline core. nih.gov

The synthesis of novel chiral ligands often involves the functionalization of the isoquinoline ring. The chlorine atom and the sulfonyl chloride group in this compound offer handles for such modifications, allowing for the introduction of phosphine, amine, or other coordinating moieties to create bidentate or tridentate ligands.

Applications in Metal-Catalyzed Organic Transformations

Chiral isoquinoline-based ligands have found application in a range of metal-catalyzed reactions. Rhodium-catalyzed asymmetric hydrogenation of isoquinolines and quinolines, promoted by a strong Brønsted acid, provides an efficient route to chiral tetrahydroisoquinolines. researchgate.net The design of quinoline-based chiral ligands for asymmetric catalysis is an active area of research, with applications in reactions like 1,4-addition of organozinc reagents to unsaturated ketones. thieme-connect.com

The development of new catalytic systems is ongoing, and the unique electronic and steric properties imparted by the chloro and sulfonyl chloride substituents in this compound could lead to the discovery of ligands with enhanced reactivity and selectivity in various metal-catalyzed processes.

Contributions to Material Science Precursors and Functional Materials

The inherent properties of the isoquinoline ring system, such as its aromaticity and ability to participate in π-stacking interactions, make it an attractive component for the development of functional materials. While specific applications of this compound in this field are still under exploration, the broader class of isoquinoline derivatives has shown promise.

The sulfonyl chloride group can be used to anchor the isoquinoline unit onto polymer backbones or other material surfaces. For instance, multisulfonyl chloride initiators have been designed for living radical polymerization, a technique used to create well-defined polymers with complex architectures. cmu.edu This suggests the potential for using this compound to synthesize polymers with tailored electronic or optical properties. The synthesis of functional photo-cross-linkable smart polymers containing other aromatic derivatives has also been reported, indicating a pathway for creating responsive materials. mdpi.com

Utility in Probe Design and Labeling Methodologies (e.g., fluorophores, affinity labels)

The isoquinoline scaffold is a known fluorophore, and its derivatives are utilized in the design of fluorescent probes for various biological applications. researchgate.netnih.gov The sulfonyl chloride group of this compound is a reactive handle that can be used to covalently attach the isoquinoline fluorophore to biomolecules such as proteins or peptides, a process known as bioconjugation.

Integration into Retrosynthetic Analysis of Advanced Organic Compounds

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. bham.ac.uk The this compound moiety represents a key building block in the retrosynthetic analysis of several important pharmaceutical compounds.

A prime example is the retrosynthesis of Fasudil . The key disconnection lies in the sulfonamide bond, which retrosynthetically leads back to isoquinoline-5-sulfonyl chloride and homopiperazine. acs.orgacs.org This disconnection simplifies the complex target molecule into two more manageable fragments.

Retrosynthetic Analysis of Fasudil

This strategic bond disconnection highlights the importance of recognizing key functional groups and their corresponding synthetic precursors. bham.ac.uk

Similarly, in the retrosynthetic analysis of Netarsudil , a key disconnection would be the amide bond linking the aminoisoquinoline moiety to the chiral side chain. thieme-connect.comresearchgate.netthieme-connect.com This leads back to 6-aminoisoquinoline and a chiral carboxylic acid derivative. The synthesis of the isoquinoline portion itself can be envisioned from simpler precursors, where the introduction of the chloro and sulfonyl chloride groups at specific positions would be a key strategic consideration. The uncanonical semireduction of quinolines and isoquinolines offers alternative retrosynthetic pathways to access functionalized heterocyclic cores. nih.gov

The ability to strategically disconnect a complex molecule at the isoquinoline sulfonyl chloride linkage demonstrates the value of this reagent as a reliable and versatile building block in the arsenal (B13267) of synthetic organic chemists.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 3-Chloroisoquinoline-5-sulfonyl chloride, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for complete signal assignment. omicsonline.org

Multi-dimensional NMR experiments are crucial for establishing the bonding framework and spatial relationships between atoms. omicsonline.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would be used to identify the connectivity between the protons on the isoquinoline (B145761) ring system, helping to trace the sequence of the aromatic protons. researchgate.netrsc.org For instance, it would show correlations between H-6, H-7, and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netrsc.org This allows for the unambiguous assignment of each protonated carbon atom in the molecule by linking the assigned proton shifts to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). researchgate.netrsc.org It is particularly useful for identifying quaternary (non-protonated) carbons. For example, HMBC would show correlations from the aromatic protons to the carbon atoms at the ring junctions (C-4a, C-8a) and to the carbons bearing the chloro (C-3) and sulfonyl chloride (C-5) substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netrsc.org While less critical for a rigid aromatic system like this, it can confirm assignments by showing through-space proximity, for example, between H-4 and the proton on the adjacent ring at H-6.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |

| 1 | CH | ~9.0 | s | C-3, C-8a |

| 4 | CH | ~8.5 | s | C-3, C-5, C-8a |

| 6 | CH | ~8.2 | d | C-5, C-8, C-4a |

| 7 | CH | ~7.8 | t | C-5, C-8a |

| 8 | CH | ~8.8 | d | C-6, C-4a, C-1 |

| 3 | C | ~150 | - | H-1, H-4 |

| 5 | C | ~140 | - | H-4, H-6 |

| 4a | C | ~135 | - | H-6, H-8 |

| 8a | C | ~130 | - | H-1, H-4, H-7 |

| Other C | CH | 120-130 | - | - |

| Note: Chemical shifts are estimations based on data for substituted isoquinolines and are relative to a standard reference. Actual values may vary depending on the solvent and experimental conditions. |

Isotopic labeling involves the incorporation of stable isotopes like ²H, ¹³C, or ¹⁵N into the molecule. wikipedia.org This technique is a powerful method for verifying NMR signal assignments and for tracking atoms through a chemical reaction to elucidate its mechanism. wikipedia.orgresearchgate.netnih.gov For instance, synthesizing this compound using a starting material enriched with ¹³C at a specific position would cause the corresponding signal in the ¹³C NMR spectrum to be significantly enhanced, confirming its assignment. Similarly, using ¹⁵N-labeled precursors would allow for the direct observation of the nitrogen atom in the isoquinoline ring via ¹⁵N NMR or through its coupling to protons and carbons in HMBC experiments, providing definitive structural proof. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. uni.lu For this compound, HRMS would confirm the molecular formula C₉H₅Cl₂NO₂S by matching the experimental mass to the calculated exact mass (259.9345). uni.lu The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to fragmentation. The resulting fragment ions provide information about the molecule's structure. core.ac.uk

Expected Fragmentation Pathways:

Loss of the sulfonyl chloride radical (•SO₂Cl) or chlorine radical (•Cl).

Cleavage of the S-Cl bond to lose a chlorine atom (m/z -35 or -37).

Cleavage of the C-S bond to lose the SO₂Cl group.

Subsequent fragmentation of the isoquinoline ring system.

Table 2: Predicted HRMS and MS/MS Fragmentation Data

| Ion | m/z (calculated) | Description |

| [M]⁺ | 259.9345 | Molecular Ion (for ³⁵Cl₂) |

| [M+2]⁺ | 261.9316 | Molecular Ion (for ³⁵Cl³⁷Cl) |

| [M-Cl]⁺ | 224.9655 | Loss of a chlorine atom |

| [M-SO₂]⁺ | 195.9751 | Loss of sulfur dioxide |

| [M-SO₂Cl]⁺ | 161.0008 | Loss of the sulfonyl chloride group |

| [C₉H₅ClN]⁺ | 150.0110 | Isoquinoline core fragment after loss of Cl and SO₂ |

| Note: m/z values correspond to the most abundant isotopes. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. mdpi.comwhiterose.ac.uk

Infrared (IR) Spectroscopy: The most prominent signals in the IR spectrum of this compound would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O). acdlabs.comacs.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-Cl stretch is often more easily observed in Raman spectra than in IR. cdnsciencepub.com Aromatic ring vibrations would also be visible in both spectra.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | ~1180 - 1210 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C / C=N | Ring Stretch | 1450 - 1600 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium |

| S-Cl | Stretch | ~300 - 400 | Medium-Strong (Raman) |

| Sources: acdlabs.comacs.orgcdnsciencepub.com |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. mdpi.comeurjchem.commdpi.com This technique would yield accurate data on bond lengths, bond angles, and the planarity of the isoquinoline ring system. It would also reveal the conformation of the sulfonyl chloride group relative to the ring and show how the molecules pack together in the solid state. rsc.org For isoquinoline derivatives, the crystal structure confirms the fusion of the benzene (B151609) and pyridine (B92270) rings and the precise location of substituents. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD) for Chiral Derivatives

While this compound itself is an achiral molecule, it is a valuable intermediate for synthesizing chiral compounds. For example, it can be reacted with a chiral amine to form a chiral sulfonamide derivative. The absolute configuration of such chiral derivatives can then be determined using chiroptical spectroscopy. acs.orgmdpi.com

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. researchgate.net

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. acs.org

By comparing the experimentally measured ECD or ORD spectrum of a chiral isoquinoline derivative with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the newly formed stereocenter can be confidently assigned. researchgate.netrsc.org This is a crucial step in the development of enantiomerically pure compounds.

Theoretical and Computational Studies on 3 Chloroisoquinoline 5 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-Chloroisoquinoline-5-sulfonyl chloride. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying medium to large-sized molecules.

By solving the Kohn-Sham equations for the molecule, researchers can obtain the ground-state electron density, from which various electronic properties can be derived. For this compound, a DFT analysis would typically be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic energies. researchgate.net

Theoretical studies on related pyridine (B92270) derivatives have shown that the choice of solvent can influence molecular parameters and vibrational frequencies, highlighting the importance of considering the environment in these calculations. researchgate.net While specific DFT studies on this compound are not widely published, the principles from studies on similar molecules like 3-chloropyridine (B48278) and various sulfonyl chlorides can be applied to predict its electronic behavior. researchgate.net

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Calculated Property | Hypothetical Value | Significance |

| Ground State Energy | -X Hartrees | Provides a baseline for stability and reactivity comparisons. |

| Dipole Moment | ~Y Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C1: +a, N2: -b, C3: +c, ... | Reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While the isoquinoline (B145761) ring system is largely planar, the sulfonyl chloride group attached to it has rotational freedom around the C-S bond. Molecular modeling techniques, including conformational analysis, are employed to identify the most stable conformations (rotamers) of this compound and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and its ability to interact with other molecules.

Molecular dynamics (MD) simulations can further provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and predict how the molecule might behave in a solution or at an interface. For instance, MD simulations could reveal the preferred orientation of the sulfonyl chloride group in different solvents, which has implications for its reactivity in nucleophilic substitution reactions.

Reaction Pathway Modeling and Transition State Characterization

A significant application of computational chemistry is in the elucidation of reaction mechanisms. For this compound, a key reaction is the nucleophilic substitution at the sulfonyl chloride group. Reaction pathway modeling can be used to map out the energy profile of such a reaction, for example, with an amine or an alcohol.

This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. Characterizing the transition state, including its geometry and vibrational frequencies (one of which will be an imaginary frequency corresponding to the reaction coordinate), provides deep insights into the reaction mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate. Theoretical studies on similar compounds confirm that the electron-withdrawing nature of the isoquinoline ring is expected to enhance the electrophilicity of the sulfonyl chloride group.

Table 2: Hypothetical Energy Profile for the Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (this compound + Nucleophile). |

| Transition State | +ΔE‡ | The energy barrier for the reaction. |

| Products | -ΔG | The overall change in free energy for the reaction. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These theoretical spectra can be compared with experimental FT-IR spectra to identify characteristic peaks, such as the strong S=O stretches expected around 1370 cm⁻¹ and 1180 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This can help in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.

While experimental spectroscopic data for this compound is available from commercial suppliers, detailed comparisons with high-level theoretical predictions in the scientific literature are scarce. However, studies on analogous molecules demonstrate the power of this comparative approach. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) are crucial concepts in understanding and predicting the chemical reactivity of a molecule.

The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It visually indicates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would be expected to show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the isoquinoline ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential, likely around the sulfur atom and the hydrogen atoms, would indicate susceptibility to nucleophilic attack. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity from an orbital interaction perspective.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net For this compound, the LUMO is expected to be localized on the sulfonyl chloride group and the isoquinoline ring, making these the primary sites for nucleophilic attack. The distribution of the HOMO would indicate the most likely sites for electrophilic attack.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally responsible. For 3-Chloroisoquinoline-5-sulfonyl chloride and its derivatives, research is trending away from traditional methods that often employ harsh reagents and generate significant waste.

Key research directions include:

Greener Chlorination and Sulfonylation: Traditional syntheses of sulfonyl chlorides can involve hazardous reagents like chlorosulfonic acid or phosphorus pentachloride. google.com Future work aims to replace these with milder and safer alternatives. Methods utilizing reagents like N-chlorosuccinimide (NCS) from easily prepared S-alkylisothiourea salts represent a more environmentally friendly approach. organic-chemistry.org Another sustainable strategy involves the oxidative chlorination of thiols or disulfides using reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in greener solvents. rsc.org

Catalytic Approaches: There is a growing focus on using transition-metal catalysts to develop novel synthetic routes to isoquinoline (B145761) derivatives, which could be adapted for this compound. numberanalytics.com Catalytic methods can offer higher selectivity and efficiency under milder conditions compared to stoichiometric reactions.